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3-(4-Chlorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2753347
CAS No.: 77250-69-2
M. Wt: 228.68
InChI Key: GVDFXXDMJXVNHB-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Research Interest

The synthesis of imidazo[1,5-a]pyridines and their derivatives has been a subject of intensive investigation for several decades. rsc.org Early research efforts were predominantly centered on the development of novel and efficient synthetic methodologies to construct this heterocyclic core. These methods traditionally included strategies such as cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org

Over time, the focus of the research has evolved significantly. While the development of synthetic routes remains a key area of interest, with modern methods exploring metal-free aminations and copper-catalyzed tandem reactions, the scientific community's interest has broadened considerably. organic-chemistry.org A major shift has been observed towards exploring the functional applications of the scaffold. This evolution was driven by the discovery of the unique photophysical and biological properties inherent to this class of compounds. Consequently, research has expanded from fundamental synthetic chemistry into the applied fields of materials science and medicinal chemistry. rsc.org

Significance of the Imidazo[1,5-a]pyridine (B1214698) Core in Chemical Biology and Medicinal Chemistry Research

The imidazo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This scaffold is a crucial component in the development of pharmaceuticals and agrochemicals. rsc.org While many commercially successful drugs, such as the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, contain the isomeric imidazo[1,2-a]pyridine (B132010) core, the imidazo[1,5-a]pyridine system has demonstrated significant therapeutic potential in its own right. nih.govresearchgate.net Research has highlighted its importance in the development of novel therapeutic agents, including:

Anticancer Agents: The scaffold is being investigated for its potential in oncology, with some derivatives showing promising cytotoxic activity against cancer cell lines. rsc.org

Antimicrobial Compounds: Derivatives of the imidazo[1,5-a]pyridine core have been explored for their activity against various pathogens.

Enzyme Inhibitors: A notable early discovery identified imidazo[1,5-a]pyridines as a new class of thromboxane (B8750289) A2 synthetase inhibitors, which are relevant for their potential anti-inflammatory and anti-thrombotic effects. acs.org

Fluorescent Probes: Beyond therapeutic applications, the inherent luminescent properties of certain imidazo[1,5-a]pyridine derivatives have led to their use as emitters for confocal microscopy and cellular imaging, making them valuable tools in chemical biology. rsc.orgacs.org

The continued exploration of this scaffold in drug discovery programs underscores its importance and potential for yielding next-generation therapeutic agents.

Overview of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine as a Representative Chemical Entity

Within the broad family of imidazo[1,5-a]pyridine derivatives, This compound stands out as a representative and foundational chemical entity. Its structure features the core heterocyclic scaffold with a 4-chlorophenyl group attached at the 3-position. This specific substitution pattern is frequently employed in medicinal chemistry to probe structure-activity relationships (SAR).

The 4-chlorophenyl group introduces key properties, including steric bulk and distinct electronic effects due to the electron-withdrawing nature of the chlorine atom. vulcanchem.com These modifications can significantly influence a molecule's binding affinity to biological targets and its metabolic stability. The presence of the chlorine atom and the aromatic rings also imparts a degree of lipophilicity, which can affect the compound's pharmacokinetic profile, including absorption and distribution. ontosight.ai

Synthesis and Utility: The synthesis of this compound and related 3-aryl derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of 2-aminomethylpyridine with 4-chlorobenzoyl chloride to form an N-((pyridin-2-yl)methyl)amide intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the target compound. nih.gov An alternative pathway involves the direct condensation of 2-aminomethylpyridine with 4-chlorobenzaldehyde (B46862). nih.govmdpi.com

This compound serves as a valuable building block for the creation of more complex molecules. For instance, the core can be further functionalized, as seen in the related compound this compound-1-carbaldehyde, demonstrating its utility as a scaffold for chemical library synthesis. chemicalbook.com Its status as a readily available research chemical allows it to be used as a standard reference compound in the screening and development of new biologically active agents, particularly kinase inhibitors. ontosight.ai The study of this and similar molecules helps to elucidate the chemical and biological importance of the 3-aryl-imidazo[1,5-a]pyridine pharmacophore.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₉ClN₂ ontosight.ai (Adjusted)
Molecular Weight 228.68 g/mol Calculated
IUPAC Name This compound -

| Common Identifiers | CHEMBL1506686, SMR000279128 | ontosight.ai |

Table 2: Representative Synthetic Routes for the 3-Aryl-Imidazo[1,5-a]pyridine Core

Route Starting Materials Key Reagents Product Type Reference
Route A 2-Aminomethylpyridine, 4-Chlorobenzoyl chloride - N-((pyridin-2-yl)methyl)amide intermediate nih.gov
N-((pyridin-2-yl)methyl)amide intermediate Phosphorus oxychloride (POCl₃) This compound nih.gov
Route B 2-Aminomethylpyridine, 4-Chlorobenzaldehyde Varies (e.g., acid or base catalyst) This compound nih.gov
Route C Aryl-2-pyridiylmethylamine, Aldehyde Elemental Sulfur (oxidant) 1,3-Diarylated imidazo[1,5-a]pyridine acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B2753347 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine CAS No. 77250-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDFXXDMJXVNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorophenyl Imidazo 1,5 a Pyridine and Analogues

Classical and Contemporary Synthetic Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through a variety of synthetic transformations, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most traditional and widely employed methods for the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable C1 or C2 synthon, followed by cyclization and aromatization.

A common approach involves the reaction of 2-(aminomethyl)pyridine with various electrophilic reagents such as carboxylic acids, acyl chlorides, or anhydrides. nih.gov For instance, the reaction of 2-(aminomethyl)pyridine with a substituted benzoyl chloride would lead to the corresponding N-acyl intermediate, which can then be cyclized under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃), to afford the 3-arylimidazo[1,5-a]pyridine. nih.gov

Another notable cyclocondensation strategy involves the use of nitroalkanes as electrophilic partners. In this method, nitroalkanes are activated in the presence of polyphosphoric acid (PPA), which then react with 2-(aminomethyl)pyridines to yield imidazo[1,5-a]pyridines. beilstein-journals.org This reaction proceeds through the formation of a phosphorylated nitronate, which acts as a potent electrophile. beilstein-journals.org However, this method can require harsh reaction conditions and may be sensitive to steric factors. beilstein-journals.org

Starting MaterialsReagents and ConditionsProduct TypeYieldReference
2-(aminomethyl)pyridine and substituted benzoyl chlorides1. Base (e.g., Et₃N) 2. POCl₃, reflux3-Arylimidazo[1,5-a]pyridinesGood nih.gov
2-(aminomethyl)pyridine and nitroalkanesPPA, H₃PO₃, 110-160 °C3-Alkyl/Arylimidazo[1,5-a]pyridinesModerate beilstein-journals.org

Cycloaddition Reactions

Cycloaddition reactions provide an alternative and often elegant pathway to the imidazo[1,5-a]pyridine core. These reactions typically involve the [3+2] or [4+1] cycloaddition of appropriate precursors. While less common than cyclocondensation, these methods can offer high efficiency and stereocontrol.

One example of a [3+2] cycloaddition approach involves the reaction of pyridinium (B92312) ylides with suitable dipolarophiles. Although not extensively detailed for the direct synthesis of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine, this strategy is a powerful tool in heterocyclic synthesis. A NaIO₄/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of related imidazo[1,2-a]pyridines, showcasing the potential of cycloaddition strategies in this area. nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization methods have emerged as a powerful and atom-economical approach for the synthesis of imidazo[1,5-a]pyridines. rsc.org These reactions often involve the formation of C-N and C-C bonds in a single step, typically mediated by a metal catalyst or an oxidizing agent.

A prominent example is the copper-catalyzed aerobic oxidative cyclization. In one such method, a tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) proceeds via condensation, amination, and oxidative dehydrogenation to yield 1,3-diarylated imidazo[1,5-a]pyridines using molecular oxygen as a clean oxidant. organic-chemistry.org This approach is attractive due to its use of readily available starting materials and environmentally benign oxidant.

Another strategy involves the iodine-mediated sp³ C-H amination. This transition-metal-free method utilizes molecular iodine to effect the oxidative annulation of 2-pyridyl ketones and alkylamines, providing a variety of imidazo[1,5-a]pyridine derivatives in a one-pot manner.

Starting MaterialsCatalyst/ReagentOxidantProduct TypeReference
Pyridine ketone and benzylamineCopper(II)O₂ (air)1,3-Diarylated imidazo[1,5-a]pyridines organic-chemistry.org
2-Pyridyl ketones and alkylaminesI₂-Imidazo[1,5-a]pyridine derivatives

Transannulation Reactions

Transannulation reactions represent a more recent and innovative approach to the synthesis of the imidazo[1,5-a]pyridine core. rsc.org These reactions involve the transformation of one heterocyclic ring system into another, often with the extrusion of a small molecule like dinitrogen.

A notable example is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines. acs.orgnih.gov In this process, a pyridotriazole undergoes ring-opening to form a copper-carbene intermediate, which then reacts with an amine, followed by cyclization and oxidation to afford the imidazo[1,5-a]pyridine product. acs.org This methodology has been successfully applied to the reaction of pyridotriazoles with benzylamines and even amino acids, demonstrating its versatility. acs.orgacs.org

Starting MaterialReagentCatalystKey FeatureReference
PyridotriazoleAmineCopperDenitrogenative ring transformation acs.orgnih.gov

Targeted Synthesis of this compound Derivatives

The synthesis of specifically substituted imidazo[1,5-a]pyridines, such as the 3-(4-chlorophenyl) derivative, often employs one-pot multicomponent strategies that allow for the direct and efficient assembly of the target molecule from simple precursors.

One-Pot Cyclization Strategies

An efficient one-pot, three-component synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves the condensation of a dipyridyl ketone, an aromatic aldehyde (such as 4-chlorobenzaldehyde), and ammonium (B1175870) acetate (B1210297). semanticscholar.orgresearchgate.net This reaction, often accelerated by microwave irradiation and catalyzed by a Lewis acid like lithium chloride, provides a direct route to compounds like this compound. semanticscholar.orgscirp.org

Another powerful one-pot method involves an iodine-mediated reaction of 2-(aminomethyl)pyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This approach simultaneously constructs C-N and C-S bonds, leading to 1-thio-substituted-3-phenylimidazo[1,5-a]pyridines. By employing 4-chlorobenzaldehyde (B46862) in this reaction, the corresponding 3-(4-chlorophenyl) derivative can be obtained. The reaction is characterized by its mild conditions and high atom economy. mdpi.com

Starting MaterialsCatalyst/ReagentConditionsProductYieldReference
Dipyridyl ketone, 4-chlorobenzaldehyde, NH₄OAcLiClMicrowave, Acetic Acid1-(Pyridin-2-yl)-3-(4-chlorophenyl)imidazo[1,5-a]pyridineGood semanticscholar.org
2-(Aminomethyl)pyridine, 4-chlorobenzaldehyde, Sodium phenylsulfinateI₂, TBHP, PPh₃100 °C, DMF3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine72% mdpi.com
2-(Aminomethyl)pyridine, 4-chlorobenzaldehyde, Sodium p-toluenesulfinateI₂, TBHP, PPh₃100 °C, DMF3-(4-Chlorophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridine68% mdpi.com
2-(Aminomethyl)pyridine, 4-chlorobenzaldehyde, Sodium 4-fluorobenzenesulfinateI₂, TBHP, PPh₃100 °C, DMF3-(4-Chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine69% mdpi.com

Ritter-Type Reaction Methodologies

A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogues involves a unique intermolecular Ritter-type reaction. rsc.orgnih.gov This methodology utilizes the combination of a Lewis acid, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid, para-toluenesulfonic acid (p-TsOH·H₂O), to catalyze the reaction between pyridinylmethanol derivatives and various nitriles. rsc.orgnih.gov

The reaction proceeds through the generation of a benzylic carbocation from a benzylic alcohol, facilitated by the catalytic system. This carbocation is then attacked by the nitrile nucleophile, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization with the pyridine nitrogen atom, followed by rearomatization, yields the desired imidazo[1,5-a]pyridine product. rsc.org This method has demonstrated a broad substrate scope, affording the target compounds in moderate to excellent yields. nih.gov

Researchers have optimized the reaction conditions, identifying that a combination of 5 mol% Bi(OTf)₃ and 5.0 equivalents of p-TsOH at 150 °C provides high yields. rsc.org The versatility of this method is showcased by its compatibility with a range of substituted pyridinylmethanols and nitriles, including those bearing chloro-substituents, leading to the formation of compounds analogous to this compound. For instance, the reaction of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) with acetonitrile (B52724) under these conditions produces 1-(4-chlorophenyl)-3-methylimidazo[1,5-a]pyridine in high yield. rsc.org

Table 1: Ritter-Type Synthesis of Imidazo[1,5-a]pyridine Analogues This table is interactive. Users can sort and filter the data.

Entry Pyridinylmethanol Derivative Nitrile Product Yield (%)
1 (Phenyl)(pyridin-2-yl)methanol Acetonitrile 3-Methyl-1-phenylimidazo[1,5-a]pyridine 91
2 (4-Chlorophenyl)(pyridin-2-yl)methanol Acetonitrile 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine 95
3 (4-Methoxyphenyl)(pyridin-2-yl)methanol Acetonitrile 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine 85
4 (Pyridin-2-yl)(p-tolyl)methanol Acetonitrile 3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine 93
5 (Phenyl)(pyridin-2-yl)methanol Benzonitrile 1,3-Diphenylimidazo[1,5-a]pyridine 75

Data sourced from ACS Organic & Inorganic Au. rsc.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules like imidazo[1,5-a]pyridines from simple starting materials in a single step. scirp.org One such method involves a one-pot, three-component condensation of dipyridyl ketone, an aromatic aldehyde, and ammonium acetate. scirp.orgsemanticscholar.org

This reaction has been effectively carried out under microwave irradiation in the presence of lithium chloride as a catalyst, providing good yields of 1,3-disubstituted imidazo[1,5-a]pyridines. scirp.org The use of 4-chlorobenzaldehyde as the aldehyde component in this reaction leads directly to the formation of 3-(4-chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine, demonstrating the utility of this MCR for accessing the target compound. scirp.org The reaction conditions are typically optimized by screening various solvents and catalysts, with acetic acid often proving to be a suitable medium under microwave irradiation. semanticscholar.org

Table 2: Three-Component Synthesis of 3-Aryl-imidazo[1,5-a]pyridines This table is interactive. Users can sort and filter the data.

Entry Aldehyde Catalyst/Solvent Product Yield (%)
1 4-Chlorobenzaldehyde LiCl/HOAc (MW) 3-(4-Chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 85
2 Benzaldehyde (B42025) LiCl/HOAc (MW) 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 82
3 4-Methoxybenzaldehyde LiCl/HOAc (MW) 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 88
4 4-Nitrobenzaldehyde LiCl/HOAc (MW) 3-(4-Nitrophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 84
5 Thiophene-2-carbaldehyde LiCl/HOAc (MW) 1-(Pyridin-2-yl)-3-(thiophen-2-yl)imidazo[1,5-a]pyridine 80

Data sourced from the International Journal of Organic Chemistry. scirp.org

Metal-Catalyzed Synthetic Protocols

Copper catalysis provides a versatile and efficient platform for the synthesis of imidazo[1,5-a]pyridines through various C-H amination and oxidative cyclization strategies. organic-chemistry.orgnih.gov A notable example is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, utilizing molecular oxygen (from air) as a clean and sustainable oxidant. organic-chemistry.orgresearchgate.net This process affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

The reaction mechanism is proposed to involve an efficient condensation-amination-oxidative dehydrogenation sequence. organic-chemistry.org Optimization studies have shown that copper(II) acetate (Cu(OAc)₂) is a highly effective catalyst for this transformation, outperforming other copper salts and Lewis acids like FeCl₃. organic-chemistry.orgnih.gov The reaction tolerates a wide array of substituents on both the pyridine ketone and the benzylamine, including electron-donating and electron-withdrawing groups, making it a robust method for generating a library of 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

Table 3: Copper-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines This table is interactive. Users can sort and filter the data.

Entry Pyridine Ketone Benzylamine Product Yield (%)
1 Phenyl(pyridin-2-yl)methanone 4-Chlorobenzylamine 3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine 85
2 (4-Chlorophenyl)(pyridin-2-yl)methanone Benzylamine 1-(4-Chlorophenyl)-3-phenylimidazo[1,5-a]pyridine 88
3 Phenyl(pyridin-2-yl)methanone Benzylamine 1,3-Diphenylimidazo[1,5-a]pyridine 93
4 (4-Methoxyphenyl)(pyridin-2-yl)methanone Benzylamine 1-(4-Methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine 91
5 Phenyl(pyridin-2-yl)methanone 4-Methylbenzylamine 3-(p-Tolyl)-1-phenylimidazo[1,5-a]pyridine 90

Data sourced from The Journal of Organic Chemistry. organic-chemistry.org

While iron catalysis is a prominent and sustainable tool in modern organic synthesis, specific methodologies employing iron(III) trifluoromethanesulfonate (Fe(OTf)₃) for the direct synthesis of the this compound scaffold are not extensively documented in the literature. Although iron salts like FeCl₃ have been investigated in related reactions, they have generally shown lower efficacy compared to copper catalysts for certain transformations leading to this heterocyclic core. nih.gov An iron-catalyzed C-H amination has been reported for the general construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines, highlighting the potential of iron in this field. organic-chemistry.org However, a detailed, optimized protocol using Fe(OTf)₃ for the synthesis of the title compound and its direct analogues remains to be established.

Yttrium-catalyzed reactions, particularly those involving yttrium triflate (Y(OTf)₃), have been effectively used in the synthesis of nitrogen-containing heterocycles. Specifically, Y(OTf)₃ has been shown to be an efficient Lewis acid catalyst for the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C₃-alkylated products. mdpi.com However, a thorough review of the current literature indicates that this specific methodology has been applied to the imidazo[1,2-a]pyridine (B132010) isomer. There is a lack of reported studies detailing the use of yttrium-catalyzed aza-Friedel–Crafts reactions for the synthesis of the 3-arylimidazo[1,5-a]pyridine scaffold.

Iodine-Mediated Synthetic Pathways

Molecular iodine has emerged as an inexpensive, readily available, and effective mediator or catalyst for a variety of organic transformations, including the synthesis of imidazo[1,5-a]pyridines. These methods often proceed under mild conditions and avoid the use of transition metals. dntb.gov.uamdpi.com

One highly relevant and efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. dntb.gov.uamdpi.com This iodine-mediated reaction constructs both C-N and C-S bonds simultaneously. The process starts with the reaction between 2-aminomethylpyridine and an aldehyde (such as 4-chlorobenzaldehyde) in the presence of iodine and tert-butyl hydroperoxide (TBHP). Subsequently, a sodium sulfinate is added to introduce a thioether group at the 1-position. This methodology provides direct access to 1-thio-3-aryl-imidazo[1,5-a]pyridines. Specifically, the use of 4-chlorobenzaldehyde as a starting material yielded 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine in good yield. dntb.gov.uamdpi.com

Another iodine-mediated approach involves a transition-metal-free sp³ C-H amination. This reaction utilizes 2-pyridyl ketones and alkylamines with molecular iodine in the presence of a base like sodium acetate. rsc.org This oxidative annulation provides a straightforward route to various imidazo[1,5-a]pyridine derivatives. rsc.org

Table 4: Iodine-Mediated One-Pot Synthesis of 1-Thio-3-aryl-imidazo[1,5-a]pyridines This table is interactive. Users can sort and filter the data.

Entry Benzaldehyde Derivative Sodium Sulfinate Product Yield (%)
1 4-Chlorobenzaldehyde Sodium benzenesulfinate 3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine 72
2 Benzaldehyde Sodium benzenesulfinate 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine 71
3 4-Bromobenzaldehyde Sodium benzenesulfinate 3-(4-Bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine 50
4 3-Nitrobenzaldehyde Sodium benzenesulfinate 3-(3-Nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine 61
5 4-Chlorobenzaldehyde Sodium 4-chlorobenzenesulfinate 3-(4-Chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine 74

Data sourced from Molecules. dntb.gov.uamdpi.com

Strategic Considerations in Synthetic Design

The rational design of a synthetic pathway for complex organic molecules like this compound involves a multifaceted approach. Chemists must consider not only the yield and purity of the final product but also the elegance and efficiency of the synthetic route. Key considerations include the choice of starting materials, the sequence of bond-forming reactions, and the control over the three-dimensional arrangement of atoms in the target molecule.

The precise placement of substituents on the imidazo[1,5-a]pyridine core is a critical aspect of its synthesis, directly impacting the biological activity and material properties of the final compound.

Regioselectivity

Achieving high regioselectivity in the synthesis of 3-substituted imidazo[1,5-a]pyridines, such as the 3-(4-chlorophenyl) derivative, is paramount. Several strategies have been developed to control the position of substitution during the formation of the imidazole (B134444) ring.

One effective method involves the direct palladium-catalyzed C-3 arylation of the imidazo[1,5-a]pyridine core. nih.gov This approach allows for the introduction of an aryl group, such as the 4-chlorophenyl moiety, at the C-3 position with high selectivity. The reaction mechanism is thought to proceed through a concerted metalation-deprotonation pathway, which favors functionalization at the C-3 position over the more nucleophilic C-1 position. nih.gov This method offers a direct route to the desired regioisomer, avoiding the need for pre-functionalized starting materials.

Another strategy to control regioselectivity is through cyclization reactions where the substitution pattern of the precursors dictates the final arrangement of the product. For instance, a Ritter-type reaction has been developed for the synthesis of 1-aryl-3-alkylimidazo[1,5-a]pyridines. organic-chemistry.org In a synthesis of the closely related analogue, 1-(4-chlorophenyl)-3-methylimidazo[1,5-a]pyridine, the regiochemical outcome is determined by the nature of the starting pyridinylmethanol and the nitrile. organic-chemistry.org The reaction proceeds through the formation of a benzylic carbocation, which is then attacked by the nitrile nucleophile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization with the pyridine ring. organic-chemistry.org

The table below summarizes the synthesis of a 1-(4-chlorophenyl)-3-methylimidazo[1,5-a]pyridine, highlighting the regioselective nature of the Ritter-type reaction.

EntryReactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
1(4-Chlorophenyl)(pyridin-2-yl)methanolAcetonitrileBi(OTf)₃, p-TsOH·H₂ODCE851295

Data sourced from Chou, T.-H., et al. (2024). organic-chemistry.org

Stereocontrol

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is present on a substituent or as part of the core structure (atropisomerism), requires precise control over the stereochemistry. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One approach to introduce chirality is through the use of chiral ligands in metal-catalyzed reactions. Chiral N-heterocyclic carbene (NHC) ligands based on the imidazo[1,5-a]pyridine scaffold have been synthesized and utilized in asymmetric catalysis. nih.gov For example, chiral imidazo[1,5-a]pyridine-oxazoline ligands have been prepared and successfully applied in the highly enantioselective hydrosilylation of ketones. nih.gov The synthesis of these chiral ligands involves the reaction of a cyano-substituted imidazo[1,5-a]pyridine with a chiral amino alcohol, demonstrating a modular approach to creating a library of chiral ligands. nih.gov This principle can be extended to the asymmetric synthesis of imidazo[1,5-a]pyridine derivatives where the chirality is introduced in a substituent attached to the core.

Furthermore, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through asymmetric multicomponent reactions, a strategy that could potentially be adapted for the imidazo[1,5-a]pyridine scaffold. scispace.com

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This involves adhering to the principles of green chemistry, with atom economy being a key metric for evaluating the efficiency of a chemical reaction.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

To illustrate this concept, the atom economy for the synthesis of 1-(4-chlorophenyl)-3-methylimidazo[1,5-a]pyridine via the Ritter-type reaction can be calculated. organic-chemistry.org

Calculation of Atom Economy:

The balanced chemical equation for the idealized reaction is:

C₁₂H₁₀ClNO + C₂H₃N → C₁₄H₁₂ClN₃ + H₂O

Molecular Weight of (4-Chlorophenyl)(pyridin-2-yl)methanol (C₁₂H₁₀ClNO): 219.67 g/mol

Molecular Weight of Acetonitrile (C₂H₃N): 41.05 g/mol

Molecular Weight of 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine (C₁₄H₁₂ClN₃): 257.72 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (257.72 / (219.67 + 41.05)) x 100 ≈ 98.8%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, with only water as a byproduct.

Green Chemistry Principles

Beyond atom economy, several other green chemistry principles are considered in the synthesis of this compound and its analogues. These include the use of safer solvents, alternative energy sources, and catalytic reagents.

Alternative Energy Sources: Microwave and ultrasound irradiation are increasingly being used as alternative energy sources in organic synthesis to reduce reaction times and improve energy efficiency. nih.govnih.gov For the related imidazo[1,2-a]pyridine systems, microwave-assisted and ultrasound-assisted syntheses have been reported to offer significant advantages over conventional heating methods, including shorter reaction times and higher yields. nih.govscispace.com

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. The palladium-catalyzed C-H arylation is an example of a catalytic method that reduces waste compared to stoichiometric cross-coupling reactions that require organometallic reagents. nih.gov Furthermore, the development of transition-metal-free synthetic routes, such as the I₂-mediated sp³ C-H amination for the synthesis of imidazo[1,5-a]pyridines, represents a significant advancement in green synthesis by avoiding the use of potentially toxic and expensive metal catalysts. rsc.org

Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthetic process. The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a key goal of green chemistry. While many of the reported syntheses for imidazo[1,5-a]pyridines still utilize conventional organic solvents, the exploration of aqueous or solvent-free conditions is an active area of research.

The table below provides a qualitative comparison of different synthetic strategies for imidazo[1,5-a]pyridines and related heterocycles based on green chemistry principles.

Synthetic StrategyKey Green Chemistry Principle AppliedAdvantages
Microwave-Assisted SynthesisEnergy EfficiencyReduced reaction times, often higher yields. nih.gov
Ultrasound-Assisted SynthesisEnergy Efficiency, Milder ConditionsShorter reaction times, can proceed at lower temperatures. scispace.com
Transition-Metal-Free SynthesisUse of Safer ReagentsAvoids potentially toxic and expensive metal catalysts. rsc.org
Catalytic C-H FunctionalizationAtom Economy, CatalysisReduces the need for pre-functionalized starting materials, high atom economy. nih.gov

Mechanistic Investigations of Formation Pathways

Elucidation of Reaction Mechanisms for Imidazo[1,5-a]pyridine (B1214698) Synthesis

The formation of the 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine core can be achieved through various synthetic strategies, each proceeding via a distinct reaction mechanism. Key pathways include multi-component reactions, cyclocondensations, and metal-catalyzed processes.

One prominent mechanism involves a Ritter-type reaction . In this approach, a benzylic carbocation is generated from a suitable precursor, such as a pyridinylmethanol derivative, through the action of a Lewis acid catalyst in combination with a Brønsted acid. This highly reactive intermediate is then attacked by a nitrile, in this case, a derivative that would lead to the 4-chlorophenyl substituent. The resulting nitrilium ion intermediate subsequently undergoes an intramolecular cyclization with the pyridine (B92270) ring, followed by a rearomatization step to yield the final imidazo[1,5-a]pyridine product.

Another well-documented pathway is the cyclocondensation of 2-(aminomethyl)pyridine with electrophilically activated species . For instance, the reaction with aldehydes, such as 4-chlorobenzaldehyde (B46862), is a common route. The initial step is the formation of an imine intermediate through the condensation of the amino group of 2-(aminomethyl)pyridine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic imidazo[1,5-a]pyridine ring system.

In a variation of this, nitroalkanes can be used as electrophiles in a strongly acidic medium like polyphosphoric acid (PPA). The proposed mechanism suggests that the nitroalkane is first converted into a highly electrophilic phosphorylated nitronate species. The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking this species to form an amidinium ion. This intermediate is primed for a 5-exo-trig cyclization involving the pyridine ring, leading to a dihydro-imidazo[1,5-a]pyridinium ion. Subsequent deprotonation and elimination of a phosphorylated hydroxylamine (B1172632) derivative result in the aromatic product.

Furthermore, metal-free, iodine-mediated oxidative annulation offers another mechanistic route. A proposed mechanism begins with the reaction of 2-aminomethylpyridine and an aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) to form an intermediate, which then reacts further with iodine. This species then undergoes cyclization and subsequent elimination to yield the final product.

Finally, an Fe(II)-catalyzed pathway from 2-picolylamine and an aldehyde has been proposed. This mechanism is thought to involve the formation of an imine, which then coordinates with the Fe(II) ion. This coordination facilitates an intramolecular cyclization, followed by oxidation to yield the imidazo[1,5-a]pyridine. The electronic nature of the substituent on the benzaldehyde (B42025) plays a critical role, with moderately electron-withdrawing groups like a 4-chloro substituent providing good yields.

Role of Catalysts and Reagents in Reaction Progression

The choice of catalysts and reagents is pivotal in directing the reaction towards the successful synthesis of this compound, influencing reaction rates, yields, and selectivity.

Lewis and Brønsted Acids are central to the Ritter-type reaction. Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been identified as a highly effective Lewis acid catalyst for generating the initial benzylic carbocation from benzylic alcohols. Its efficacy is often enhanced by the presence of a Brønsted acid like p-toluenesulfonic acid (p-TsOH), which facilitates the dehydration step.

In cyclocondensation reactions involving nitroalkanes, polyphosphoric acid (PPA) serves as both the solvent and the activating reagent. PPA, often in conjunction with phosphorous acid, is crucial for the formation of the electrophilic phosphorylated nitronate intermediate from the nitroalkane, which is the key step for the subsequent nucleophilic attack by the aminomethylpyridine.

Oxidizing agents are essential in many synthetic routes that proceed via a non-aromatic intermediate. In iodine-mediated reactions, molecular iodine (I₂) acts as a catalyst, while an oxidant such as tert-butyl hydroperoxide (TBHP) is required to facilitate the oxidative C-N bond formation and subsequent aromatization. In other methods, oxygen from the air can serve as the terminal oxidant, particularly in copper-catalyzed systems, rendering the process more environmentally benign.

Metal catalysts , particularly copper and iron salts, play a significant role in various synthetic strategies. Copper(I) and Copper(II) catalysts are versatile and can enable transformations such as transannulation and oxidative C-H amination. researchgate.net In the case of Fe(II)-catalyzed reactions, the metal ion is proposed to act as a template, coordinating with the imine intermediate and facilitating the crucial intramolecular cyclization step. researchgate.net The catalytic activity of these metals allows the reactions to proceed under milder conditions and often with higher efficiency.

The following table summarizes the roles of key catalysts and reagents in different synthetic pathways leading to the imidazo[1,5-a]pyridine core.

Synthetic PathwayCatalyst/ReagentRole
Ritter-Type ReactionBismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) / p-Toluenesulfonic acid (p-TsOH)Lewis acid/Brønsted acid combination to generate benzylic carbocation.
Cyclocondensation with NitroalkanesPolyphosphoric Acid (PPA) / Phosphorous AcidAcid medium and activating agent for the formation of electrophilic nitronate.
Iodine-Mediated SynthesisMolecular Iodine (I₂) / tert-Butyl hydroperoxide (TBHP)Catalyst and oxidant for oxidative C-N bond formation and aromatization.
Metal-Catalyzed ReactionsCopper (I/II) SaltsCatalyst for transannulation and oxidative amination reactions.
Metal-Catalyzed ReactionsIron (II) SaltsTemplate to facilitate intramolecular cyclization of imine intermediate.

Kinetic and Thermodynamic Aspects of Cyclization Processes

Detailed quantitative kinetic and thermodynamic studies on the cyclization process to form this compound are not extensively reported in the literature. However, qualitative insights can be drawn from the reported reaction conditions and mechanistic proposals.

In the Fe(II)-mediated synthesis, a discussion of combined kinetic and thermodynamic effects has been presented. researchgate.net The role of the Fe(II) ion is not only to facilitate the cyclization (a kinetic role) but also to potentially stabilize the transition state, thereby lowering the activation energy. The observation that yields are sensitive to the electronic nature of the substituents on the benzaldehyde reactant points to the influence of electronics on the reaction kinetics. For instance, both strongly electron-donating (e.g., p-methoxy) and strongly electron-withdrawing (p-nitro) groups were found to be detrimental to the reaction, while moderately electron-withdrawing groups like 4-chloro gave favorable results. researchgate.net This suggests a delicate electronic balance is required for optimal reaction rates, likely affecting the nucleophilicity of the imine nitrogen and the stability of intermediates.

The intramolecular nature of the key cyclization step in most of the proposed mechanisms is a significant kinetic advantage. Intramolecular reactions generally have a lower entropic barrier compared to their intermolecular counterparts, which facilitates the ring-closing process.

Structural Characterization and Elucidation in Research

Spectroscopic Analysis in Compound Identification and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the case of imidazo[1,5-a]pyridine (B1214698) derivatives, ¹H NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms. For a related compound, 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine , the proton signals for the imidazo[1,5-a]pyridine core and the chlorophenyl ring would appear in distinct regions of the spectrum, with their chemical shifts and coupling constants providing crucial information about their relative positions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "3-(4-Chlorophenyl)imidazo[1,5-a]pyridine" would give a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, part of a heterocyclic ring). For instance, in a similar structure, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one , the carbon of the C=S group resonates at a characteristic downfield shift of approximately 182.31 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazo[1,5-a]pyridine Derivative (Data extrapolated from analogous compounds for illustrative purposes)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazo[1,5-a]pyridine H7.0 - 8.5110 - 150
4-Chlorophenyl H7.3 - 7.8125 - 140

Note: Actual chemical shifts for "this compound" would require experimental determination.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of the molecule.

For "this compound", HRMS would be used to confirm its molecular formula, C₁₃H₉ClN₂. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). For example, the molecular composition of a related quinazolinone derivative was confirmed by a high-resolution MS experiment. mdpi.com

Table 2: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺229.0527To be determined experimentally

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the C-Cl stretching vibration. For a similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline , the experimental IR spectrum has been successfully compared with theoretical calculations to assign the vibrational frequencies. mdpi.com In another related structure, 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one , characteristic IR bands were observed at 1668 cm⁻¹ (s) and 1610 cm⁻¹ (m). mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=C and C=N stretch1650 - 1450
C-Cl stretch800 - 600

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like "this compound" typically exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* transitions. The position and intensity of these bands can be influenced by the solvent and the substituents on the molecule. Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that they are fluorescent and their absorption and emission properties are affected by substituents. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.

While a crystal structure for "this compound" is not described in the searched literature, this technique would be the definitive method to confirm its planar structure and the relative orientation of the chlorophenyl ring with respect to the imidazo[1,5-a]pyridine core. For related heterocyclic compounds, X-ray crystallography has been used to confirm their assigned configurations and to study intermolecular interactions in the crystal lattice. researchgate.netgrowingscience.com For instance, the crystal structure of a more complex derivative, 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo mdpi.commdpi.comimidazo[1,2-d] mdpi.comvulcanchem.comtriazin-4(3H)-one , has been determined, revealing details about its molecular packing. iucr.org

Chromatographic Methods (HPLC, LCMS) for Purity and Separation in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) is a widely used method for these purposes. In the analysis of "this compound", a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound can be determined by the area of its peak in the chromatogram.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of the compound in a complex mixture and for identifying any impurities. For related imidazo[1,5-a]quinazoline derivatives, RP-18 columns have been used for HPLC analysis. researchgate.net

Structure Activity Relationship Sar Studies on 3 4 Chlorophenyl Imidazo 1,5 a Pyridine Analogues

Impact of Substituent Effects on the 4-Chlorophenyl Moiety

The 3-aryl moiety, particularly the 4-chlorophenyl group, is a key structural feature of many biologically active imidazo[1,5-a]pyridine (B1214698) derivatives. Alterations to this phenyl ring have been shown to significantly modulate the pharmacological properties of these compounds.

Synthetic methodologies have been developed that allow for the introduction of a variety of substituents on the 3-aryl ring. For example, procedures have been established for the synthesis of 3-(3-nitrophenyl) and 3-(3,5-dibromophenyl) analogues of imidazo[1,5-a]pyridines. nih.gov These examples demonstrate the chemical feasibility of exploring a wide range of electronic and steric effects at this position, which is a prerequisite for a systematic SAR study. The table below summarizes some of the synthesized analogues with modifications on the 3-phenyl ring.

CompoundSubstituent on Phenyl RingReference
Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane3-Nitro nih.gov
Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane3,5-Dibromo nih.gov
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methanePentafluoro nih.gov

Influence of Modifications at Different Positions of the Imidazo[1,5-a]pyridine Core (e.g., C-1, C-3)

Modifications to the imidazo[1,5-a]pyridine core itself, particularly at the C-1 and C-3 positions, have been a focal point of SAR studies to optimize the activity of these compounds.

The C-1 position of the imidazo[1,5-a]pyridine ring has been a site for various chemical modifications. For example, the introduction of a methylamine (B109427) group at this position to yield [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylamine has been reported. chemimpex.com This type of modification can introduce a basic center, which can be important for salt formation and can also participate in hydrogen bonding interactions with biological targets. Another example is the synthesis of 3-phenyl-imidazo[1,5-a]pyridine-1-carbaldehyde, which introduces a reactive aldehyde group at the C-1 position, allowing for further chemical transformations. chemicalbook.com The creation of methylene-bridged bis-imidazo[1,5-a]pyridines, where two imidazo[1,5-a]pyridine units are linked at their C-1 positions, has also been explored. nih.gov While these examples demonstrate the synthetic accessibility of C-1 substituted analogues, detailed SAR data correlating these specific modifications to a particular biological activity for the 3-(4-chlorophenyl) parent structure are still emerging.

The C-3 position is also critical for the activity of this class of compounds. While the parent compound has a 4-chlorophenyl group at this position, studies on related imidazo[1,5-a]pyridines have shown that the nature of the substituent at C-3 is a major determinant of their biological profile. For instance, in the context of 5-HT4 receptor partial agonists, the substituent at the C-3 position plays a crucial role in receptor affinity and efficacy. nih.gov The development of synthetic methods to introduce diverse aryl and heteroaryl groups at the C-3 position is an active area of research, which will facilitate more extensive SAR studies. nih.gov

CompoundModification on Imidazo[1,5-a]pyridine CorePosition of ModificationReference
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylamine-CH2NH2C-1 chemimpex.com
3-Phenyl-imidazo[1,5-a]pyridine-1-carbaldehyde-CHOC-1 chemicalbook.com
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane-CH2-(3-phenylimidazo[1,5-a]pyridin-1-yl)C-1 nih.gov

Exploration of Fused Ring Systems and Analogues

To explore new chemical space and potentially discover novel biological activities, researchers have investigated fused ring systems and analogues of the imidazo[1,5-a]pyridine scaffold. This strategy, often referred to as scaffold hopping, can lead to the identification of new classes of compounds with improved properties.

A notable example of a fused ring system analogue is 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. mdpi.comresearchgate.net In this molecule, the imidazo[1,5-a]pyridine core is fused with a quinazolinone ring system. This creates a more rigid and complex three-dimensional structure compared to the parent bicyclic system. The introduction of the quinazolinone ring and the thione group at the 1-position significantly alters the physicochemical properties of the molecule, which can lead to different biological activities and target interactions. mdpi.com The synthesis of such fused systems opens up new avenues for drug discovery, allowing for the exploration of a wider range of molecular shapes and functionalities. mdpi.comresearchgate.net

While extensive SAR studies on these fused analogues are yet to be published, their successful synthesis and characterization provide a platform for future biological evaluation. The development of such novel heterocyclic systems derived from the 3-(4-chlorophenyl)imidazo[1,5-a]pyridine scaffold is a testament to the versatility of this chemical class in the design of new bioactive molecules.

Ligand Structural Features and Their Correlation with Molecular Interactions

Understanding the correlation between the structural features of this compound analogues and their molecular interactions with biological targets is crucial for rational drug design. This often involves a combination of experimental binding assays and computational modeling techniques.

The imidazo[1,5-a]pyridine core is considered a privileged scaffold in medicinal chemistry, partly due to its ability to engage in various non-covalent interactions with protein targets. The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic nature of the bicyclic system allows for π-π stacking and hydrophobic interactions. rsc.orgnih.gov

In the context of imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists, it is understood that specific structural elements are required for productive interaction with the receptor. nih.gov These include a basic nitrogen atom, a hydrogen bond donor, and an aromatic region, all of which can be found or introduced into the imidazo[1,5-a]pyridine scaffold. The precise spatial arrangement of these features, dictated by the rigidity of the fused ring system and the nature of the substituents, is critical for achieving high affinity and the desired level of receptor activation.

Computational studies, such as molecular docking, can provide valuable insights into the binding modes of these ligands. For instance, docking studies on related imidazopyridine systems have helped to elucidate the key amino acid residues involved in binding and have guided the design of new analogues with improved potency. nih.gov Although specific molecular modeling studies for this compound were not detailed in the provided search results, it is a standard approach used in the field to rationalize observed SAR data and to predict the activity of new designs.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

No dedicated studies employing quantum mechanical calculations to elucidate the electronic structure and reactivity of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine were identified. Such calculations would typically provide insights into molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and charge distribution, which are fundamental to understanding the compound's chemical behavior and potential for intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

A search of the scientific literature did not yield any molecular docking studies specifically investigating the binding of this compound to biological targets. Molecular docking is a critical computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing valuable information about potential therapeutic applications. While docking studies have been performed on other imidazopyridine derivatives, data for this particular compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are instrumental in understanding the conformational flexibility of a molecule, the stability of its binding to a target protein over time, and the kinetics of the binding process. The absence of such studies means that the dynamic behavior of this compound and its complexes remains computationally unexplored.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Specific applications of Density Functional Theory (DFT) to predict the reaction mechanisms involving this compound have not been reported in the available scientific literature. DFT is a powerful computational method for studying the electronic structure of molecules and is frequently used to map out reaction pathways, determine transition state energies, and predict the feasibility of chemical reactions. For instance, studies on related compounds have used DFT to confirm tautomeric forms by comparing calculated and experimental NMR chemical shifts, but no such analysis is available for the title compound.

In Silico Approaches for Predicting Pharmacological Target Engagement

No in silico studies aimed at predicting the pharmacological target engagement of this compound were found. These computational methods typically involve screening the compound against databases of known biological targets to identify potential protein interactions and predict its pharmacological profile. Without such studies, the potential therapeutic targets of this specific molecule remain computationally uncharacterized.

Biological Activities and Pharmacological Target Investigations Excluding Clinical Aspects

Investigation of Enzyme Inhibition Profiles

The imidazo[1,5-a]pyridine (B1214698) scaffold has been identified as a versatile pharmacophore capable of interacting with a range of enzymatic targets. Research has focused on characterizing the inhibitory profile of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine and its derivatives against several key enzymes implicated in disease.

Specific Enzyme Targets (e.g., NIK, Topoisomerase II, Aldehyde Dehydrogenase, QcrB)

NF-κB-Inducing Kinase (NIK) : While the broader class of imidazopyridines has been investigated as kinase inhibitors, specific inhibitory activity of this compound against NIK has not been extensively detailed in the available research. However, related imidazopyridinyl pyrimidinamine compounds have been identified as inhibitors of NIK, suggesting the potential of this scaffold to target this kinase. nih.gov

Topoisomerase II : Imidazoacridinones, which are structurally related to the imidazo[1,5-a]pyridine core, have been shown to inhibit the catalytic activity of purified topoisomerase II. nih.gov These compounds can stimulate the formation of cleavable complexes between the enzyme and DNA, a mechanism shared with established anticancer drugs. nih.govnih.gov This suggests that DNA topoisomerase II could be a potential target for compounds containing the imidazo[1,5-a]pyridine scaffold, although direct evidence for this compound is still emerging.

Aldehyde Dehydrogenase (ALDH) : Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been identified as potent inhibitors of aldehyde dehydrogenase, particularly the ALDH1A3 isoform, which is a biomarker for cancer stem cells. mdpi.comnih.govnih.gov A selective competitive inhibitor of ALDH1A3 from this class has been shown to hinder cancer cell growth, invasiveness, and stemness in vitro. mdpi.com For instance, a novel series of imidazo[1,2-a]pyridines were designed and evaluated for their activity against ALDH1A isoforms, with some compounds showing submicromolar competitive inhibition of ALDH1A3. nih.gov

Compound ClassSpecific TargetInhibitory Activity (IC50/EC50)Reference
Imidazo[1,2-a]pyridine derivative (NR6)ALDH1A3EC50: 0.378 ± 0.04 nM (U87MG cells) mdpi.com
Imidazo[1,2-a]pyridine derivative (NR6)ALDH1A3EC50: 0.648 ± 0.04 nM (HCT116 cells) mdpi.com

QcrB : The imidazopyridine class of compounds has demonstrated potent activity against Mycobacterium tuberculosis by targeting QcrB, a subunit of the electron transport chain's ubiquinol (B23937) cytochrome c reductase. nih.govresearchgate.net Inhibition of QcrB disrupts the pathogen's ability to generate ATP, leading to a bacteriostatic effect. nih.govresearchgate.net This highlights the potential of the imidazo[1,5-a]pyridine scaffold in the development of new anti-tubercular agents.

Mechanistic Studies of Enzyme-Ligand Interactions

Mechanistic studies have provided insights into how imidazo-based compounds interact with their enzymatic targets. For ALDH1A3, Michaelis-Menten and Lineweaver-Burk plots have defined a competitive mechanism of inhibition for imidazo[1,2-a]pyridine derivatives. mdpi.com In the case of Topoisomerase II inhibitors like the imidazoacridinones, the mechanism involves the stabilization of a ternary complex between the drug, the enzyme, and DNA, which prevents the re-ligation of the DNA strands. nih.govmdpi.com This leads to the accumulation of double-strand breaks and subsequent cell death. nih.govmdpi.com

Receptor Binding and Modulation Studies

The interaction of this compound and its derivatives with cellular receptors has also been a subject of investigation. A derivative, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, has been evaluated in silico as a ligand for the µ-opioid receptor. mdpi.com Docking calculations suggested that its interactions and binding energy were comparable to those of known opioids like morphine and fentanyl. mdpi.com Furthermore, compounds with a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole structure, which shares the chlorophenyl-imidazo core, have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. nih.gov

In Vitro Cellular Activity Studies (e.g., Antiproliferative Effects)

The antiproliferative effects of compounds based on the this compound scaffold have been demonstrated in various cancer cell lines.

A series of imidazo[1,5-a]pyridine-chalcone derivatives, where the core structure is this compound, have been synthesized and evaluated for their cytotoxicity. nih.gov These compounds exhibited promising activity against a panel of human cancer cell lines. nih.gov

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,5-a]pyridine-chalcone (7n)MDA-MB-231 (Breast)4.23 ± 0.25 nih.gov
Imidazo[1,5-a]pyridine-chalcone (7o)MDA-MB-231 (Breast)3.26 ± 0.56 nih.gov
Imidazo[1,5-a]pyridine-chalcone (7n)RKO (Colon)18.80 ± 0.25 nih.gov
Imidazo[1,5-a]pyridine-chalcone (7o)RKO (Colon)7.83 ± 0.25 nih.gov
Imidazo[1,5-a]pyridine-chalcone (7o)HepG2 (Liver)4.57 ± 0.85 nih.gov

Similarly, a 3-aminoimidazo[1,2-α]pyridine compound with a p-chlorophenyl ring at the C-3 position demonstrated significant inhibitory activity against the HT-29 human colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM. nih.gov

Interaction with Cellular Microtubules (e.g., Tubulin Targeting)

The anticancer activity of some imidazo[1,5-a]pyridine derivatives has been linked to their ability to interfere with the microtubule network. nih.gov The aforementioned imidazo[1,5-a]pyridine-chalcones were found to act as microtubule-disrupting agents. nih.gov Molecular docking studies suggested that these compounds bind to tubulin, thereby inhibiting its polymerization and disrupting the cellular microtubule dynamics. nih.gov This mechanism is similar to that of other tubulin-targeting anticancer agents. nih.govnih.gov

DNA and RNA Binding Investigations

While direct DNA and RNA binding studies for this compound are not extensively reported, the broader class of imidazo[4,5-b]pyridine derivatives has been shown to interact with DNA and RNA. The binding affinity is influenced by the nature and position of side chains on the heterocyclic core. These interactions suggest that DNA and RNA are potential cellular targets for this class of compounds.

Evaluation of Cell Cycle Perturbations

A review of the current scientific literature indicates a lack of specific studies investigating the direct effects of this compound on cell cycle progression. While the broader class of imidazopyridines has been a subject of interest in anticancer research, with some derivatives of the isomeric imidazo[1,2-a]pyridine scaffold being reported to induce cell cycle arrest, dedicated research on the cell cycle perturbations specifically caused by this compound has not been identified. For instance, a study on 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine, a structurally related isomer, demonstrated an ability to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov However, such findings cannot be directly extrapolated to the title compound due to structural and isomeric differences. Therefore, the precise impact of this compound on the cell cycle remains an uninvestigated area.

Antimicrobial and Antitubercular Activity Research (In Vitro Studies)

There is currently no specific in vitro research available in the reviewed literature that details the antimicrobial or antitubercular properties of this compound. Although various heterocyclic scaffolds containing the imidazopyridine core have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents, the specific activity profile of the 3-(4-chlorophenyl) substituted imidazo[1,5-a]pyridine isomer has not been reported.

Research on related isomers includes the evaluation of 2-[(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl] derivatives, which showed activity against several bacterial and fungal strains. tsijournals.com Furthermore, the imidazo[1,2-a]pyridine scaffold is a key component in several compounds investigated for their potent activity against Mycobacterium tuberculosis. nih.gov However, in the absence of direct experimental data, the antimicrobial and antitubercular efficacy of this compound remains undetermined.

Anti-inflammatory Mechanism Investigations

Investigations into the specific anti-inflammatory mechanisms of this compound are not present in the current body of scientific literature. The study of anti-inflammatory agents often involves targeting key enzymes like cyclooxygenase (COX). Significant research has been conducted on related isomers, particularly within the imidazo[1,2-a]pyridine class, which have been designed as selective COX-2 inhibitors. rjsocmed.combohrium.comnih.govbenthamdirect.com For example, compounds such as 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine have shown high potency and selectivity for the COX-2 enzyme, suggesting a potential mechanism for their anti-inflammatory effects. rjsocmed.combohrium.com Other studies on imidazo[1,2-a]pyridine derivatives have explored their role in modulating inflammatory signaling pathways, including the STAT3/NF-κB/iNOS/COX-2 axis. nih.gov Despite these advances with related scaffolds, the specific interaction of this compound with inflammatory targets like COX enzymes or its effect on inflammatory signaling cascades has not been investigated.

Exploration of Imidazo[1,5-a]pyridine Scaffolds as Ligands for Coordination Complexes

The imidazo[1,5-a]pyridine scaffold has been recognized for its versatility as a ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov The unique electronic properties and the presence of multiple nitrogen atoms allow this heterocyclic system to act as an effective chelating agent.

Derivatives of imidazo[1,5-a]pyridine can function as multidentate ligands, coordinating with metal ions to produce a wide array of coordination motifs and geometries. nih.gov When substituted at the 1-position with a pendant pyridine (B92270), the scaffold provides a classic N,N-bidentate chelation site, coordinating through the pyridyl nitrogen and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine core. nih.govrsc.org This coordination behavior has been confirmed through spectroscopic methods and X-ray structural analysis for complexes with Palladium(II) and Platinum(II). rsc.org

The structural capability of these scaffolds has been demonstrated in the synthesis of both discrete metal complexes and extended coordination polymers. nih.govrsc.org For example, ditopic imidazo[1,5-a]pyridine derivatives have been successfully employed as linkers to construct one- and two-dimensional coordination polymers with Zn(II) nodes. nih.gov The ability of the imidazo[1,5-a]pyridine ring to engage in π-π stacking interactions also plays a significant role in the solid-state structures of these coordination compounds. nih.gov The versatility of this scaffold makes it a promising building block for the design of new materials with potential applications in fields such as catalysis and materials science.

Table of Metal Ions Coordinated with Imidazo[1,5-a]pyridine Scaffolds

Metal IonType of Complex/PolymerCoordination Mode
Palladium(II)Mononuclear ComplexN,N-bidentate chelate
Platinum(II)Mononuclear ComplexN,N-bidentate chelate
Zinc(II)Coordination Polymer (1D & 2D)N,N-bidentate linker
Copper(I/II)General MentionChelating Ligand
Nickel(II)General MentionChelating Ligand
Cobalt(II)General MentionChelating Ligand

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While methods for the synthesis of the imidazo[1,5-a]pyridine (B1214698) core are established, ongoing research aims to develop more efficient, sustainable, and versatile synthetic strategies. rsc.org Future efforts in this area are likely to focus on several key aspects. One promising approach involves the use of novel catalytic systems to improve reaction yields and reduce environmental impact. For instance, the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) in combination with para-toluenesulfonic acid (p-TsOH·H2O) has been shown to be an effective catalyst for the synthesis of imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. acs.orgnih.gov Further exploration of green chemistry principles, such as the use of less hazardous solvents and reagents, is also anticipated.

Moreover, the development of one-pot synthesis procedures that allow for the construction of the 3-(4-chlorophenyl)imidazo[1,5-a]pyridine scaffold with various substitutions in a single step would be highly advantageous. Such methodologies would streamline the synthesis of analog libraries for structure-activity relationship (SAR) studies. Recent advancements in C-H amination reactions, including transition-metal-free approaches using molecular iodine, offer a direct and efficient means to construct the imidazo[1,5-a]pyridine ring system and could be adapted for the synthesis of the target compound and its derivatives. rsc.orgorganic-chemistry.org The table below summarizes some of the emerging synthetic methodologies.

MethodologyKey FeaturesPotential Advantages
Ritter-Type Reaction with Bi(OTf)3 Utilizes a combination of a Lewis acid and a Brønsted acid. acs.orgnih.govHigh yields, broad substrate scope. acs.orgnih.gov
Iodine-Mediated sp3 C-H Amination Transition-metal-free oxidative annulation. rsc.orgOperationally simple, can be performed on a gram scale. rsc.org
Cyclocondensation Reactions Involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. nih.govProvides access to a range of substituted imidazo[1,5-a]pyridines. nih.gov

Advanced SAR and Ligand Design Principles

A deeper understanding of the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective therapeutic agents. Future research will likely involve the systematic modification of the core scaffold to probe the influence of different substituents on biological activity. Key areas of modification will include the 4-chlorophenyl ring, the imidazo[1,5-a]pyridine core, and the potential for substitution at other positions.

For example, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their inhibitory activity against various kinases. documentsdelivered.com Similarly, for imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine (B92270) ring has been shown to influence antiproliferative activity. irb.hr Computational modeling and docking studies will play a pivotal role in predicting the binding modes of these analogs with their biological targets, thereby guiding the design of new compounds with improved affinity and selectivity. The goal will be to develop a comprehensive SAR profile that elucidates the key structural features required for optimal biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new compounds like this compound. These computational tools can be applied across various stages of the drug discovery pipeline. In the early stages, AI algorithms can be used to screen vast virtual libraries of compounds to identify those with a high probability of biological activity against a specific target. uminho.pt

Furthermore, ML models can be trained on existing SAR data to predict the biological activity of novel, untested analogs of this compound. researchgate.net This can significantly accelerate the optimization process by prioritizing the synthesis of the most promising candidates. Generative AI models can even design entirely new molecules with desired properties, potentially leading to the discovery of novel imidazo[1,5-a]pyridine derivatives with enhanced efficacy and improved pharmacokinetic profiles. The use of AI can also aid in predicting potential off-target effects and toxicity, thereby improving the safety profile of new drug candidates. uminho.pt

Exploration of New Biological Targets and Mechanisms of Action

While the imidazopyridine scaffold has been associated with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the specific biological targets and mechanisms of action of this compound are not yet fully elucidated. ontosight.aiontosight.ai Future research should focus on identifying and validating the molecular targets through which this compound exerts its biological effects.

Potential targets for imidazopyridines include kinases, which are key regulators of cellular signaling pathways, and G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes. ontosight.ai A comprehensive understanding of the compound's mechanism of action will be essential for its development as a therapeutic agent. This will involve a combination of in vitro and in vivo studies, including enzymatic assays, cell-based assays, and animal models of disease. A review of imidazopyridine-based compounds has highlighted their potential as ligands for a variety of CNS targets, suggesting that this compound could also be explored for its potential in treating neurological and neurodegenerative disorders. nih.gov

Design of Imidazo[1,5-a]pyridine Conjugates and Hybrid Molecules

The design of conjugates and hybrid molecules represents a promising strategy to enhance the therapeutic properties of this compound. This approach involves covalently linking the imidazo[1,5-a]pyridine scaffold to another pharmacophore to create a single molecule with dual or synergistic biological activities. This can lead to improved efficacy, reduced side effects, and the potential to overcome drug resistance.

For instance, hybrid molecules incorporating an imidazole (B134444) core with a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and evaluated for their antiprotozoal activity. mdpi.comnih.gov A similar strategy could be employed for this compound, where it could be conjugated with other anticancer agents, antimicrobial compounds, or molecules that improve its pharmacokinetic properties. The development of such hybrid molecules requires a deep understanding of the SAR of both constituent pharmacophores and the design of appropriate linkers to connect them. This approach opens up new avenues for the development of novel and more effective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 1-benzhydryl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine was prepared using a one-pot reaction involving benzhydryl chloride and 4-chlorophenyl precursors under mild conditions, yielding 92% product. Key steps include optimizing molar ratios (e.g., 1:2 for amine-aldehyde reactions) and using catalysts like phosphorus oxychloride for cyclization. Purification involves column chromatography and crystallization, with characterization via 1H^1H/13C^{13}C NMR and HRMS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (e.g., δ 8.15–8.10 for aromatic protons) and 13C^{13}C NMR (e.g., δ 143.26 for imidazo carbons) confirm structural integrity .
  • X-ray Diffraction : Single-crystal X-ray analysis reveals bond lengths (e.g., Cd–N bonds at ~2.3–2.5 Å) and intermolecular interactions (e.g., O–H⋯Cl hydrogen bonds) in metal complexes .
  • HRMS : Used to verify molecular ions (e.g., [M+H]+^+ at m/z 395.1237) .

Q. How are preliminary biological activities of this compound derivatives assessed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like PI3-kinase or dopamine D3 receptors using IC50_{50} measurements .
  • Cell-Based Studies : Evaluate cytotoxicity (e.g., via MTT assays) and fluorescence imaging for cellular uptake .

Advanced Research Questions

Q. How can metal complexes of this compound be designed for photophysical applications?

  • Methodological Answer :

  • Coordination Chemistry : Ligands with pyridyl/imidazole nitrogen donors form complexes with d10^{10} metals (e.g., Cd2+^{2+}, Re+^+). Distorted square pyramidal geometries (bond angles: 85–95°) enhance luminescence .
  • Hybrid Experimental-Computational Approaches : Combine time-dependent DFT with emission spectroscopy to predict excited-state properties (e.g., dual emission in ReL(CO)3_3Cl complexes at 450–470 nm) .

Q. What computational strategies predict metabolic stability in imidazo[1,5-a]pyridine-based drug candidates?

  • Methodological Answer :

  • Scaffold Hopping : Replace metabolically labile motifs (e.g., imidazo[1,2-a]pyrimidine → imidazo[1,5-a]pyridine) to evade aldehyde oxidase (AO) metabolism. Validate via in vitro AO inhibition assays and LC-MS metabolite profiling .

Q. How do intermolecular interactions influence the fluorescence and stability of this compound crystals?

  • Methodological Answer :

  • Crystal Engineering : π-π stacking (3.5–4.0 Å distances) and C–H⋯N hydrogen bonds stabilize the lattice, while intramolecular charge transfer (ICT) enhances Stokes shifts (~100 nm) .
  • Quantum Yield Optimization : Modify substituents (e.g., electron-withdrawing groups) to increase fluorescence efficiency (e.g., QY > 0.5) .

Q. What methodologies enable the use of this compound derivatives in cross-coupling catalysis?

  • Methodological Answer :

  • Ligand Design : Phosphine-functionalized derivatives (e.g., 1-phosphinoimidazo[1,5-a]pyridine) are synthesized via Pd-catalyzed coupling. Use Suzuki-Miyaura reactions with aryl halides (e.g., 4-bromotoluene) to achieve >85% yields .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Parameter Screening : Vary solvents (e.g., DMF vs. THF), temperatures (RT vs. 80°C), and catalysts (e.g., Pd(OAc)2_2 vs. CuI). For example, THF increases cyclization efficiency but may reduce solubility of chlorophenyl substituents .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-iodination in ligand synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.